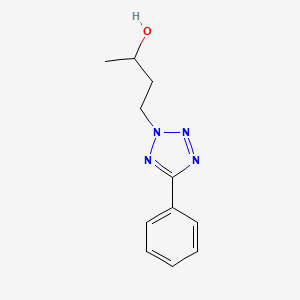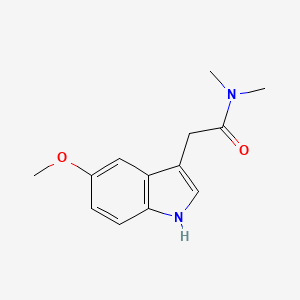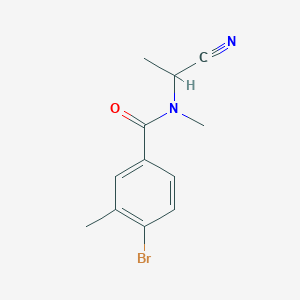
4-(5-Phenyltetrazol-2-yl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Phenyltetrazol-2-yl)butan-2-ol, also known as PTBO, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PTBO belongs to the class of tetrazole-based compounds, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. In
作用机制
The mechanism of action of 4-(5-Phenyltetrazol-2-yl)butan-2-ol is not yet fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making 4-(5-Phenyltetrazol-2-yl)butan-2-ol a potential candidate for the development of anticancer drugs. 4-(5-Phenyltetrazol-2-yl)butan-2-ol has also been found to exhibit antibacterial activity, which is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
4-(5-Phenyltetrazol-2-yl)butan-2-ol has been found to exhibit a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of bacterial growth, and the modulation of cellular signaling pathways. 4-(5-Phenyltetrazol-2-yl)butan-2-ol has also been found to exhibit antioxidant properties, which may make it useful for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of 4-(5-Phenyltetrazol-2-yl)butan-2-ol for lab experiments is its synthetic accessibility, which makes it relatively easy to obtain in large quantities. 4-(5-Phenyltetrazol-2-yl)butan-2-ol is also stable under a wide range of conditions, which makes it suitable for a variety of experimental settings. However, one limitation of 4-(5-Phenyltetrazol-2-yl)butan-2-ol is its potential toxicity, which may limit its use in certain applications.
未来方向
There are a number of potential future directions for research on 4-(5-Phenyltetrazol-2-yl)butan-2-ol. One area of interest is the development of 4-(5-Phenyltetrazol-2-yl)butan-2-ol-based materials for use in organic electronics and photovoltaics. Another area of interest is the development of 4-(5-Phenyltetrazol-2-yl)butan-2-ol-based catalysts for use in organic reactions. Additionally, further research is needed to fully understand the mechanism of action of 4-(5-Phenyltetrazol-2-yl)butan-2-ol and its potential applications in the treatment of cancer and other diseases.
合成方法
4-(5-Phenyltetrazol-2-yl)butan-2-ol can be synthesized using a multistep process that involves the reaction of 4-pentenal with sodium azide to form 4-pentenyl azide, which is then reduced using lithium aluminum hydride to produce 4-penten-1-amine. The resulting compound is then reacted with phenyl isocyanate to form 4-(5-phenyltetrazol-2-yl)butan-2-ol. The synthesis method has been described in detail in a number of research papers, and the compound has been successfully synthesized in both laboratory and industrial settings.
科学研究应用
4-(5-Phenyltetrazol-2-yl)butan-2-ol has been found to exhibit a number of interesting properties that make it a promising candidate for scientific research. One of the most notable applications of 4-(5-Phenyltetrazol-2-yl)butan-2-ol is in the field of organic electronics, where it has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photovoltaics. 4-(5-Phenyltetrazol-2-yl)butan-2-ol has also been studied for its potential as a catalyst in organic reactions, and as a precursor for the synthesis of other tetrazole-based compounds with potential biological activities.
属性
IUPAC Name |
4-(5-phenyltetrazol-2-yl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-9(16)7-8-15-13-11(12-14-15)10-5-3-2-4-6-10/h2-6,9,16H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYYQHMOASVGPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1N=C(N=N1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Phenyltetrazol-2-yl)butan-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B6631078.png)
![[(1R,4S)-4-(1-methoxypropan-2-ylamino)cyclopent-2-en-1-yl]methanol](/img/structure/B6631086.png)
![N-[4-(2-aminoethoxy)phenyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6631088.png)

![1-[1-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1,3-diazinane-2,4-dione](/img/structure/B6631101.png)

![5-[1-(Furan-2-yl)propan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631104.png)

![2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid](/img/structure/B6631121.png)

![2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6631132.png)
![4-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B6631150.png)
![N-cyclopentyl-2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propanamide](/img/structure/B6631178.png)
![3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6631184.png)